molecular formula C9H8BrFO B14899608 5-Bromo-6-fluorochromane

5-Bromo-6-fluorochromane

Cat. No.: B14899608
M. Wt: 231.06 g/mol
InChI Key: UXIJJRXRUOYTQP-UHFFFAOYSA-N
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Description

5-Bromo-6-fluorochromane is an organic compound that belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The presence of bromine and fluorine atoms in the 5th and 6th positions, respectively, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluorochromane typically involves the bromination and fluorination of chromane derivatives. One common method is the electrophilic bromination of 6-fluorochromane using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-fluorochromane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Amino or thiol derivatives of chromane.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

5-Bromo-6-fluorochromane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluorochromane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to biological targets, leading to various biological effects. For example, the compound may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-6-fluorochromane is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activities. This combination of halogens can enhance the compound’s stability, reactivity, and potential therapeutic applications .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

5-bromo-6-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8BrFO/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h3-4H,1-2,5H2

InChI Key

UXIJJRXRUOYTQP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2Br)F)OC1

Origin of Product

United States

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